N-(4-Fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Fluorination of the phenyl ring can be achieved using various reagents (e.g., N-fluorobenzenesulfonimide).
- Protect other functional groups during this step.
Acetylation
- Acetylate the amine group to form the acetamide functionality.
Industrial Production:
Industrial-scale production typically involves optimized and scalable processes based on the synthetic routes mentioned above.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Compound X, but one common approach involves the following steps:
-
Synthesis of Pyrrolopyrimidine Intermediate
- Start with commercially available starting materials.
- Construct the pyrrolopyrimidine ring system through cyclization reactions.
- Introduce the phenyl group at a suitable position.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative transformations can modify the phenyl or pyrrolopyrimidine moieties.
Reduction: Reduction of the carbonyl group may yield different derivatives.
Substitution: Halogenation or other substitutions can occur on the phenyl ring.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and Lewis acids are commonly used.
Major Products: These reactions lead to diverse derivatives with altered pharmacological properties.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate (e.g., anticancer, anti-inflammatory).
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique pyrrolopyrimidine-phenyl-acetamide scaffold. Similar compounds include Compound Y) and Compound Z). none match its exact structure and properties.
: Reference 1 : Reference 2
Properties
Molecular Formula |
C23H21FN4O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-31-12-11-27-15-25-21-19(16-5-3-2-4-6-16)13-28(22(21)23(27)30)14-20(29)26-18-9-7-17(24)8-10-18/h2-10,13,15H,11-12,14H2,1H3,(H,26,29) |
InChI Key |
ZVIOREINSTUOFV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.